6-Fluoro-2-isopropylnicotinaldehyde
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Overview
Description
6-Fluoro-2-isopropylnicotinaldehyde is an organic compound with the molecular formula C9H10FNO It is a derivative of nicotinaldehyde, where the hydrogen atom at the 6th position of the pyridine ring is replaced by a fluorine atom, and the hydrogen atom at the 2nd position is replaced by an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-isopropylnicotinaldehyde typically involves the fluorination of 2-isopropylnicotinaldehyde. One common method is the electrophilic fluorination using a fluorinating agent such as Selectfluor. The reaction is carried out under mild conditions, often in the presence of a solvent like acetonitrile, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-isopropylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Fluoro-2-isopropylnicotinic acid.
Reduction: 6-Fluoro-2-isopropylnicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-2-isopropylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-isopropylnicotinaldehyde involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-methylnicotinaldehyde
- 6-Fluoro-2-ethylnicotinaldehyde
- 6-Fluoro-2-propylnicotinaldehyde
Uniqueness
6-Fluoro-2-isopropylnicotinaldehyde is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties
Properties
Molecular Formula |
C9H10FNO |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
6-fluoro-2-propan-2-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H10FNO/c1-6(2)9-7(5-12)3-4-8(10)11-9/h3-6H,1-2H3 |
InChI Key |
RBZNQFYQKPQBMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=N1)F)C=O |
Origin of Product |
United States |
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